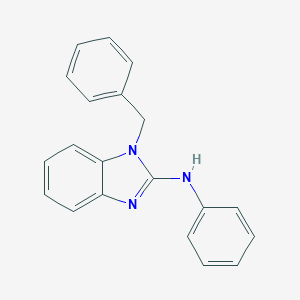
2-(1-pyrrolidinyl)-1H-quinazolin-4-one
Descripción general
Descripción
Pyrrolidine is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . Quinazolinone is a class of organic compounds in the family of heterocyclic compounds known as quinazolines, which are fused aromatic compounds containing a quinazoline moiety .
Molecular Structure Analysis
The molecular structure of “2-(1-pyrrolidinyl)-1H-quinazolin-4-one” would consist of a quinazolinone ring attached to a pyrrolidine ring. The exact structure would depend on the positions of the attachments and any additional functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Antimalarial Potential
A study focused on novel quinazolin-2,4-dione hybrid molecules, which are structurally related to 2-(1-pyrrolidinyl)-1H-quinazolin-4-one. These compounds were analyzed for their potential as antimalarials through in silico molecular docking studies. The research aimed at identifying new quinazolin-2,4-dione derivatives targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme in the malaria parasite. The compounds showed promising binding affinities, indicating their potential in malaria treatment (Abdelmonsef et al., 2020).
Chemokine Antagonist Applications
The compound BMS-813160, structurally related to this compound, has been identified as a dual CCR2/CCR5 antagonist. This compound has shown to be a potent, well-absorbed drug with good duration of action, indicating its potential in the treatment of diseases where chemokine activity plays a crucial role (Norman, 2011).
Anti-Cancer Applications
A previous study demonstrated the potent anti-tubulin activity of a compound structurally similar to this compound. Further research in this domain aimed to develop more potent anti-cancer agents and examine their mechanisms, indicating the potential of these compounds in cancer treatment (Hour et al., 2013).
In Vitro Cytotoxicity Against Cancer
Another study involved the synthesis and evaluation of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, including compounds similar to this compound. These compounds were tested for in vitro cytotoxicity against human cancer cell lines, showing significant cytotoxicity, which suggests their potential use in cancer therapy (Mphahlele et al., 2016).
Anti-Mycobacterium Tuberculosis Properties
In a study focusing on 4-pyridylamino- and 4-(ethynylpyridine)quinazolines, structurally related to this compound, these compounds were evaluated for their anti-Mycobacterium tuberculosis properties. The results revealed promising activity against the Mtb H37Rv strain, suggesting their potential as anti-tuberculosis agents (Dilebo et al., 2021).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which “2-(1-pyrrolidinyl)-1H-quinazolin-4-one” is being used. For example, many quinazolinone derivatives are known to have biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyrrolidin-1-yl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-9-5-1-2-6-10(9)13-12(14-11)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDABWGBZQUTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B493850.png)
![3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B493852.png)
![1-(4-{2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethoxy}phenyl)ethanone](/img/structure/B493853.png)
![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethanol](/img/structure/B493855.png)
![2-Chlorobenzyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B493856.png)
![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B493857.png)



![[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B493864.png)

![2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B493870.png)

![5-ethyl-6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B493873.png)